molecular formula C9H14O4 B13078389 3-(Dimethoxymethyl)cyclohexane-1,2-dione

3-(Dimethoxymethyl)cyclohexane-1,2-dione

Cat. No.: B13078389
M. Wt: 186.20 g/mol
InChI Key: FCLOCNTXPUZIMC-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)cyclohexane-1,2-dione is an organic compound with a cyclohexane ring substituted with two methoxy groups and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)cyclohexane-1,2-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes methoxylation to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include methanol, acid catalysts such as sulfuric acid, and solvents like dichloromethane.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(Dimethoxymethyl)cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione: Similar structure but different substitution pattern.

    Cyclohexane-1,2-dione: Lacks the methoxy groups present in 3-(Dimethoxymethyl)cyclohexane-1,2-dione.

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: A related compound with a cyclobutene ring instead of cyclohexane.

Uniqueness

This compound is unique due to the presence of both methoxy groups and the dione functionality on the cyclohexane ring

Biological Activity

Overview of Cyclohexane Derivatives

Cyclohexane derivatives, particularly those containing dione functional groups, have been studied for various biological activities including anticancer, antibacterial, and anti-inflammatory effects. The structural characteristics of these compounds often influence their biological efficacy.

Structure-Activity Relationship (SAR)

The biological activity of cyclohexane derivatives is closely linked to their molecular structure. For example, modifications to the cyclohexane ring or the introduction of different substituents can significantly alter their pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents. A study focusing on cyclohexane-1,3-dione derivatives identified several compounds with significant inhibitory effects against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549. The study utilized molecular modeling and structure-activity relationship (SAR) analyses to identify lead compounds for further development .

Table 1: Summary of Anticancer Activity in Cyclohexane Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AH460< 1c-Met inhibition
Compound BA549< 1Receptor tyrosine kinase inhibition
Compound CHT29< 1Induction of apoptosis

Antibacterial Activity

The antibacterial properties of cyclohexane derivatives have also been explored. In a study involving synthesized ligands based on cyclohexane-1,3-dione, some complexes demonstrated moderate antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications could enhance antibacterial efficacy compared to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity of Cyclohexane Derivatives

CompoundBacteria TestedZone of Inhibition (mm)Comparison to Ampicillin
Ligand L1E. coli15Moderate
Ligand L2S. aureus12Low

Case Study 1: In Silico Screening for Anticancer Properties

A comprehensive in silico study evaluated the anticancer potential of a series of cyclohexane-1,3-dione derivatives. The study employed quantitative structure-activity relationship (QSAR) modeling to correlate structural features with biological activity against NSCLC cell lines. The results indicated a strong correlation between specific molecular descriptors and cytotoxicity levels .

Case Study 2: Synthesis and Characterization

Research has also focused on the synthesis and characterization of metal complexes derived from cyclohexane-1,3-dione. These complexes were tested for their antibacterial properties, revealing that some exhibited comparable or superior activity to traditional antibiotics . Such findings highlight the versatility and potential applications of cyclohexane derivatives in drug development.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-(dimethoxymethyl)cyclohexane-1,2-dione

InChI

InChI=1S/C9H14O4/c1-12-9(13-2)6-4-3-5-7(10)8(6)11/h6,9H,3-5H2,1-2H3

InChI Key

FCLOCNTXPUZIMC-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCC(=O)C1=O)OC

Origin of Product

United States

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